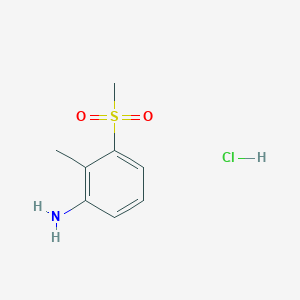

2-Methyl-3-methylsulfonylaniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

The physical properties of a compound include melting point, boiling point, density, solubility, etc. The chemical properties include reactivity, stability, flammability, etc .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

2-Methyl-3-methylsulfonylaniline hydrochloride has been utilized in various organic synthesis processes. It's involved in the construction of complex organic compounds, including piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds have substantial implications in medicinal chemistry, as they form the backbone of numerous bioactive molecules and pharmaceuticals. The compound has been instrumental in the enantioselective total synthesis of certain indolizidines, showcasing its utility in synthesizing biologically active alkaloids (Back & Nakajima, 2000).

Novel Synthesis Methods

Researchers have also developed innovative synthesis methods using 2-methyl-3-methylsulfonylaniline hydrochloride as a key intermediate. A notable study presented an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions involving this compound. This method emphasized high regio-selectivity and good yields under transition-metal-free conditions, highlighting the compound's role in facilitating clean, efficient chemical synthesis (Liu et al., 2012).

Peptide Chemistry

In peptide science, 2-methyl-3-methylsulfonylaniline hydrochloride derivatives have been synthesized for their application as electron-rich arylalanine (histidine) analogs with π-donor capability. These derivatives exhibit unique behavior and conformations in peptide chains, diverging from typical arylalanine analogs. The compound's role in modulating the prolyl amide isomer equilibrium of peptides underscores its significance in studying and synthesizing bioactive peptides (Doerr & Lubell, 2012).

Biochemical Pathways

The compound has found applications in biochemistry, particularly in the study of coenzyme M biosynthesis in methanogenic archaea. It has been involved in research exploring the role of Mg2+-dependent acid phosphatases in various biochemical pathways, signifying its utility in elucidating complex biological processes (Graham et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-3-methylsulfonylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-6-7(9)4-3-5-8(6)12(2,10)11;/h3-5H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVSXGIYLFTXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-methylsulfonylaniline;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2478619.png)

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)